tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate
Brand Name: Vulcanchem
CAS No.: 2397550-95-5
VCID: VC5423541
InChI: InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-12-6-8-13-7-4-10-15-14(13)9-5-11-16(15)19/h4-5,7,9-11H,6,8,12,19H2,1-3H3,(H,20,21)
SMILES: CC(C)(C)OC(=O)NCCCC1=C2C=CC=C(C2=CC=C1)N
Molecular Formula: C18H24N2O2
Molecular Weight: 300.402

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate

CAS No.: 2397550-95-5

Cat. No.: VC5423541

Molecular Formula: C18H24N2O2

Molecular Weight: 300.402

* For research use only. Not for human or veterinary use.

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate - 2397550-95-5

Specification

CAS No. 2397550-95-5
Molecular Formula C18H24N2O2
Molecular Weight 300.402
IUPAC Name tert-butyl N-[3-(5-aminonaphthalen-1-yl)propyl]carbamate
Standard InChI InChI=1S/C18H24N2O2/c1-18(2,3)22-17(21)20-12-6-8-13-7-4-10-15-14(13)9-5-11-16(15)19/h4-5,7,9-11H,6,8,12,19H2,1-3H3,(H,20,21)
Standard InChI Key VNRDWFHYRKEWSK-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)NCCCC1=C2C=CC=C(C2=CC=C1)N

Introduction

Chemical Identity and Structural Features

Molecular Characteristics

tert-Butyl (3-(5-aminonaphthalen-1-yl)propyl)carbamate is characterized by a naphthalene ring substituted with an amino group at the 5-position, connected via a three-carbon propyl chain to a tert-butyl carbamate protecting group. The carbamate group (NHCOOtBu\text{NHCOO}^t\text{Bu}) enhances stability during synthetic processes, while the naphthalene system provides aromaticity and π-stacking potential .

Table 1: Key Molecular Descriptors

PropertyValueSource
CAS Number2397550-95-5
Molecular FormulaC18H24N2O2\text{C}_{18}\text{H}_{24}\text{N}_{2}\text{O}_{2}
Molecular Weight300.4 g/mol
SMILESCC(C)(C)OC(=O)NCCCC1=C2C=CC=C(C2=CC=C1)N
InChI KeyVNRDWFHYRKEWSK-UHFFFAOYSA-N

Synthetic Relevance

The compound’s design allows for selective deprotection of the tert-butyl carbamate group under acidic conditions, enabling access to the primary amine intermediate. This feature is critical in multi-step syntheses, particularly for constructing polyfunctional molecules in medicinal chemistry .

Synthesis and Manufacturing

Scalability and Optimization

Challenges in scalability include controlling regioselectivity during naphthalene functionalization and minimizing side reactions during carbamate formation. Optimized procedures recommend:

  • Solvent Choice: Dichloromethane or THF for improved solubility .

  • Temperature Control: 0°C to room temperature to prevent decomposition .

Physicochemical Properties

Solubility and Stability

The compound exhibits limited aqueous solubility but dissolves readily in polar aprotic solvents (e.g., DMSO, THF) and chlorinated solvents. Stability studies indicate:

  • Storage: 6 months at -80°C or 1 month at -20°C in anhydrous conditions .

  • Decomposition Risks: Exposure to moisture or strong acids/bases leads to carbamate hydrolysis .

Table 2: Solubility and Storage Guidelines

PropertyValueSource
Solubility in DMSO≥10 mM
Recommended Storage-80°C (long-term), RT (short-term)

Spectroscopic Data

  • 1H^1\text{H} NMR: Signals corresponding to the tert-butyl group (δ\delta 1.46 ppm), naphthalene protons (δ\delta 7.2–8.1 ppm), and propyl chain (δ\delta 2.2–3.3 ppm) .

  • IR: Stretching vibrations for carbonyl (νC=O\nu_{\text{C=O}} ~1700 cm1^{-1}) and amine (νN-H\nu_{\text{N-H}} ~3300 cm1^{-1}) groups .

Applications in Research

Pharmaceutical Intermediate

The compound serves as a precursor in synthesizing kinase inhibitors and GPCR-targeted agents, leveraging its aromatic system for target binding . For example, functionalization of the amino group enables conjugation to fluorescent tags for biological imaging .

Material Science

Derivatives of this carbamate have been explored in polymer chemistry, where the naphthalene moiety enhances thermal stability and optical properties .

PrecautionRecommendationSource
Personal ProtectionGloves, goggles, ventilation
First Aid MeasuresRinse skin/eyes with water

Environmental Impact

No specific ecotoxicity data are available, but analogous carbamates suggest moderate persistence in aquatic systems. Disposal should follow regulations for nitrogen-containing organics .

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